molecular formula C12H20O5 B12888867 Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate

Katalognummer: B12888867
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: XDGFWXGJFMPZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate typically involves the reaction of a suitable precursor with ethyl 3-oxobutanoate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-quality product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the ester group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.

    2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but differs in the presence of an acrylate moiety instead of a tetrahydrofuran ring.

    Tetrahydrofuran-3-carboxylic acid: Shares the tetrahydrofuran ring but has a carboxylic acid group instead of an ester.

Eigenschaften

Molekularformel

C12H20O5

Molekulargewicht

244.28 g/mol

IUPAC-Name

ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyloxolane-3-carboxylate

InChI

InChI=1S/C12H20O5/c1-3-5-9-8-12(6-7-13,11(15)17-9)10(14)16-4-2/h9,13H,3-8H2,1-2H3

InChI-Schlüssel

XDGFWXGJFMPZSH-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(C(=O)O1)(CCO)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.